molecular formula C24H23N3O2S2 B11143290 (5Z)-3-(3-methoxypropyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-methoxypropyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11143290
M. Wt: 449.6 g/mol
InChI Key: GTZCWGKXUVQDNJ-QNGOZBTKSA-N
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Description

The compound (5Z)-3-(3-methoxypropyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-methoxypropyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole moiety can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Final Coupling Reaction: The final step involves coupling the thiazolidinone and pyrazole intermediates under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-methoxypropyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds with thiazolidinone and pyrazole structures exhibit various biological activities:

Activity TypeDescriptionReferences
AnticancerPotential to inhibit cancer cell proliferation
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialActivity against bacterial strains

Pharmacological Applications

The compound's unique combination of functional groups suggests several pharmacological applications:

  • Cancer Therapy : The pyrazole moiety is known for its anticancer properties, making this compound a candidate for further studies in cancer treatment.
  • Anti-inflammatory Agents : Its ability to modulate inflammatory responses could be explored for treating chronic inflammatory diseases.
  • Antimicrobial Agents : The thiazolidinone structure may contribute to antimicrobial activity, warranting further investigation into its efficacy against various pathogens.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds, providing insights into their potential applications:

  • Anticancer Activity : A study demonstrated that derivatives of thiazolidinones showed significant cytotoxic effects on various cancer cell lines, indicating potential for development as anticancer agents .
  • Anti-inflammatory Effects : Research highlighted the anti-inflammatory properties of thiazolidinone derivatives, suggesting mechanisms involving inhibition of pro-inflammatory cytokines .
  • Antimicrobial Efficacy : Compounds structurally similar to (5Z)-3-(3-methoxypropyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one were evaluated for their antimicrobial activity against various bacterial strains, showing promising results .

Mechanism of Action

The mechanism of action of (5Z)-3-(3-methoxypropyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The unique combination of the thiazolidinone and pyrazole moieties.

    Biological Activity: Distinct biological activities compared to other similar compounds, making it a valuable candidate for further research.

Biological Activity

The compound (5Z)-3-(3-methoxypropyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen. The specific structure includes a thioxo group at position 2 and a pyrazole moiety, which is known for various biological activities.

Structural Formula

\text{ 5Z 3 3 methoxypropyl 5 3 4 methylphenyl 1 phenyl 1H pyrazol 4 yl methylidene}-2-thioxo-1,3-thiazolidin-4-one}

Antidiabetic Activity

Thiazolidinones have been recognized for their antidiabetic properties, particularly through their action as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). This activity enhances insulin sensitivity and glucose metabolism. Studies have shown that modifications in the thiazolidinone scaffold can lead to increased potency in glucose uptake and insulin sensitivity .

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals can be attributed to the presence of the thioxo group, which plays a crucial role in electron donation . In one study, thiazolidinone derivatives demonstrated IC50 values comparable to established antioxidants like vitamin C .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazolidinones have been reported to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of substituents such as the pyrazole ring may enhance this activity by altering membrane permeability or inhibiting bacterial enzymes .

Anticancer Activity

Emerging evidence supports the anticancer potential of thiazolidinone derivatives. Studies have shown that certain compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways . Specific derivatives have demonstrated efficacy against colon and breast cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural modifications. Key factors include:

  • Substituents on the Thiazolidinone Ring : Variations at positions 2, 3, and 5 can significantly impact biological activity. For instance, alkyl groups may enhance lipophilicity and cellular uptake.
  • Pyrazole Moiety : The addition of pyrazole enhances the compound's pharmacological profile, contributing to anti-inflammatory and analgesic effects .

Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntidiabeticPPARγ Agonism
AntioxidantFree Radical Scavenging
AntimicrobialMembrane Disruption
AnticancerApoptosis Induction

Study 1: Antioxidant Evaluation

A study evaluated a series of thiazolidinone derivatives for their antioxidant capacity using DPPH radical scavenging assays. The most active derivative exhibited an IC50 value significantly lower than that of vitamin C, indicating strong antioxidant potential .

Study 2: Anticancer Activity Assessment

In vitro studies on breast cancer cell lines revealed that certain thiazolidinone derivatives induced apoptosis through mitochondrial pathways. The compounds were found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O2S2/c1-17-9-11-18(12-10-17)22-19(16-27(25-22)20-7-4-3-5-8-20)15-21-23(28)26(24(30)31-21)13-6-14-29-2/h3-5,7-12,15-16H,6,13-14H2,1-2H3/b21-15-

InChI Key

GTZCWGKXUVQDNJ-QNGOZBTKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4

Origin of Product

United States

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